molecular formula C7H9N3O4 B010822 2-Amino-3-(2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-YL)-propionic acid CAS No. 19772-76-0

2-Amino-3-(2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-YL)-propionic acid

Cat. No. B010822
CAS RN: 19772-76-0
M. Wt: 199.16 g/mol
InChI Key: FACUYWPMDKTVFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-3-(2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-propionic acid and its derivatives often involves multi-component reactions, such as the Biginelli and Hantzsch cyclocondensations. These methods have been shown to be effective for producing heterocyclic alpha-amino acids, including dihydropyrimidinyl-amino acids, through the use of masked glycinyl moieties in the components. The synthesis has enabled the creation of compounds with high enantiomeric purity, demonstrated by derivatization to Mosher's amides and subsequent NMR spectroscopy (Dondoni et al., 2003).

Molecular Structure Analysis

The molecular structure of this compound and related derivatives has been elucidated through techniques such as X-ray crystallography. These studies have provided detailed insights into the stereochemistry and chiroptical properties of dihydropyrimidinyl-amino acids, revealing the formation of diastereoisomers and enabling the isolation of individual stereoisomers as pure compounds (Dondoni et al., 2003).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating its versatility as a synthetic building block. For instance, its reactivity has been explored in the context of forming amides through acylation of the 2-amino group with chlorocarboxylic acid chlorides, leading to partially hydrogenated pyrimidines and pyrimidinones. These reactions open pathways to a wide range of substituted pyrimidines with potential pharmacological applications (Chernyshev et al., 2014).

Physical Properties Analysis

The physical properties of 2-Amino-3-(2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-propionic acid derivatives, such as melting points, solubility, and crystalline structure, have been characterized to facilitate their use in further synthetic applications. The crystallographic studies offer insights into the molecular packing, hydrogen bonding patterns, and overall stability of these compounds (Yao et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and other organic reagents, have been extensively studied. These investigations reveal the compound's potential as a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceuticals. The ability to undergo transformations such as oxidation, reduction, and various types of cycloadditions and substitutions makes it a valuable tool in organic synthesis (Gangjee et al., 2009).

Scientific Research Applications

  • Supramolecular Chemistry : This compound is identified as a suitable module for novel crown-containing hydrogen-bonded supramolecular assemblies (Fonari et al., 2004).

  • Enantiomerically Pure α-Amino Acids : It's used in the synthesis of enantiomerically pure α-amino acids, which have important implications in scientific research (Lakner et al., 2003).

  • Chelators in Medicinal Chemistry : This acid forms a novel series of bifunctional chelators based on thymidine and uridine derivatives, relevant in medicinal chemistry (Wei et al., 2005).

  • Anti-inflammatory and Analgesic Activities : Certain pyrimidin-5-yl-propionic acids synthesized from this compound have shown moderate anti-inflammatory and analgesic activity, indicating potential therapeutic applications (Kvita & Schweizer, 1989).

  • Glutamate Antagonist Synthesis : It's utilized in synthesizing glutamate antagonists, relevant in neuropharmacology (Dinsmore et al., 2002).

  • Memory and Learning : New compounds potentially active on learning and memory processes have been synthesized using this compound (Pinza & Pifferi, 1978).

  • Drug Development and Pharmacological Research : α-2-methyl butyric acid synthesized from this compound has potential applications in drug development and pharmacological research (Wang Wei, 2009).

  • Antitumor Applications : N-[4-[2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid, derived from this compound, is a promising antitumor agent (Taylor et al., 1992).

  • Selective Antitumor Activities : Certain synthesized compounds have shown selective antitumor activities, with specific configurations contributing to this activity (Xiong Jing, 2011).

  • Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase : The compound is used in designing potent dual inhibitors of key enzymes in cancer therapy (Gangjee et al., 2000; 2005).

  • Anticonvulsant Activity : New derivatives of this compound improved experimental convulsive syndrome rates in mice without affecting motor coordination, suggesting potential in epilepsy treatment (El Kayal et al., 2019).

  • Antiviral Activity : Certain inhibitors containing this compound showed remarkable enzyme inhibitory and antiviral activity, particularly against HIV-1 variants (Zhu et al., 2019).

  • Biological Activities of Pyrimidine Derivatives : The resulting pyrimidine derivatives from this compound have interesting biological activities, indicating a broad scope of application (Berzosa et al., 2011).

  • Interaction with DNA : Some uracil derivatives synthesized from this compound interact with DNA through electrostatic binding, which is significant in molecular biology and drug design (Yao et al., 2013).

  • Analytical Applications : A new ferrocenyl uracil peptide nucleic acid monomer synthesized from this compound has a large diffusion coefficient, suitable for submicromolar voltammetric detection limits in analytical applications (Gasser et al., 2006).

  • Microwave and Ultrasound-Assisted Synthesis : This compound allows for the efficient synthesis of acyclonucleobases based on uracil and its derivatives, enhancing accessibility to regioselective products (Lahsasni, 2013).

Safety And Hazards


  • Toxicity : Assessing toxicity is crucial, especially if the compound is used in pharmaceuticals or other applications.

  • Handling Precautions : Researchers should follow safety guidelines during synthesis and handling.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate potential pharmacological effects.

  • Derivatives : Explore modifications to enhance desired properties.

  • Applications : Consider applications in medicine, materials science, or catalysis.


properties

IUPAC Name

2-amino-3-(2,4-dioxopyrimidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h1-2,4H,3,8H2,(H,12,13)(H,9,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACUYWPMDKTVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941544
Record name DL-Willardiine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-YL)-propionic acid

CAS RN

19772-76-0
Record name DL-Willardiine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019772760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Willardiine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-Willardiine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-3-(2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-YL)-propionic acid
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2-Amino-3-(2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-YL)-propionic acid
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2-Amino-3-(2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-YL)-propionic acid
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2-Amino-3-(2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-YL)-propionic acid
Reactant of Route 6
2-Amino-3-(2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-YL)-propionic acid

Citations

For This Compound
3
Citations
C Bařinka, M Rovenská, P Mlcochová… - Journal of medicinal …, 2007 - ACS Publications
Inhibition of glutamate carboxypeptidase II (GCPII) has been shown to be neuroprotective in multiple preclinical models in which dysregulated glutamatergic transmission is implicated. …
Number of citations: 121 pubs.acs.org
J Pøhlsgaard, K Frydenvang, U Madsen, JS Kastrup - Neuropharmacology, 2011 - Elsevier
Ionotropic glutamate receptors (iGluRs) constitute a family of ligand-gated ion channels that are essential for mediating fast synaptic transmission in the central nervous system. These …
Number of citations: 87 www.sciencedirect.com
Z Zhang, A Van Aerschot, P Chaltin… - Collection of …, 2001 - cccc.uochb.cas.cz
Extensive epimerization was observed during the coupling of Fmoc-L-Trp(Boc) and Fmoc-L-Pro to D-Ual, a synthetic α-amino acid with a nucleobase in the side chain. This unnatural …
Number of citations: 1 cccc.uochb.cas.cz

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